Cas no 318469-27-1 ([5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE)
![[5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE structure](https://www.kuujia.com/scimg/cas/318469-27-1x500.png)
[5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE Chemical and Physical Properties
Names and Identifiers
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- [5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE
- [5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
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- Inchi: 1S/C14H12ClF3N2O4S/c1-8(21)24-7-11-12(14(16,17)18)19-20(2)13(11)25(22,23)10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3
- InChI Key: ZAPZSXYGSPGICU-UHFFFAOYSA-N
- SMILES: C1(N(C)N=C(C(F)(F)F)C=1COC(=O)C)S(=O)(=O)C1=CC=C(Cl)C=C1
[5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676578-5mg |
(5-((4-Chlorophenyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl acetate |
318469-27-1 | 98% | 5mg |
¥582 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676578-2mg |
(5-((4-Chlorophenyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl acetate |
318469-27-1 | 98% | 2mg |
¥495 | 2023-04-14 | |
Ambeed | A918890-1g |
[5-(4-Chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate |
318469-27-1 | 90% | 1g |
$350.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676578-1mg |
(5-((4-Chlorophenyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl acetate |
318469-27-1 | 98% | 1mg |
¥473 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00861654-1g |
[5-(4-Chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate |
318469-27-1 | 90% | 1g |
¥2401.0 | 2023-03-29 |
[5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Additional information on [5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE
Introduction to [5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE (CAS No. 318469-27-1)
[5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number [318469-27-1], belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry.
The structural framework of this compound features a pyrazole core, which is a heterocyclic aromatic ring system known for its versatility in drug design. The pyrazole ring is functionalized with several key substituents that contribute to its unique chemical and biological properties. Specifically, the presence of a [4-chlorophenylsulfonyl] group and a [trifluoromethyl] group on the pyrazole ring enhances its potential as a pharmacophore.
One of the most striking features of [5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE is its ability to interact with biological targets in a highly specific manner. The [trifluoromethyl] group, in particular, is known to improve the metabolic stability and binding affinity of drug candidates. This makes the compound an attractive scaffold for developing novel therapeutic agents.
Recent research has highlighted the potential of this compound in the treatment of various diseases. Studies have shown that derivatives of pyrazole can exhibit anti-inflammatory, anti-viral, and anti-cancer properties. The specific substitution pattern in [5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE suggests that it may have similar therapeutic effects.
In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in disease pathways. For instance, it has been shown to block the activity of kinases, which are critical targets in cancer therapy. The [4-chlorophenylsulfonyl] group appears to play a crucial role in modulating the enzyme's active site, thereby reducing its catalytic activity.
Moreover, the compound's solubility and bioavailability make it a promising candidate for further development. The ester group at the end of its molecular structure enhances its solubility in both water and organic solvents, facilitating its absorption and distribution within the body.
The synthesis of [5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.
One of the challenges in working with this compound is its sensitivity to environmental factors such as moisture and light. Therefore, it must be stored under inert conditions to maintain its stability. Despite these challenges, researchers have made significant progress in optimizing synthetic routes to produce larger quantities of this compound for further study.
The potential applications of [5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE extend beyond traditional pharmaceuticals. It has shown promise in agricultural applications as well, where it can be used as a precursor for developing new pesticides and herbicides. The unique combination of functional groups makes it a versatile building block for various chemical syntheses.
Future research aims to explore additional derivatives of this compound to enhance its therapeutic efficacy and reduce potential side effects. By modifying specific substituents, scientists hope to develop more potent and selective drug candidates. Collaborative efforts between academia and industry are essential to accelerate these developments and bring new treatments to patients in need.
In conclusion, [5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE (CAS No. 318469-27-1) is a remarkable compound with significant potential in pharmaceutical research. Its unique structure and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues, we can expect more breakthroughs that will benefit human health and well-being.
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